2,3,6,7-Tetrachlorobiphenylene

概要

説明

2,3,6,7-Tetrachlorobiphenylene is a chlorinated tricyclic aromatic compound. It is part of the polychlorinated biphenylenes (PCBPs) family, which are known for their environmental persistence and potential toxicity. This compound has been studied for its presence in the environment, particularly in the aftermath of fires involving electrical systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrachlorobiphenylene typically involves the chlorination of biphenylene. One common method is the direct chlorination of biphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,3,6,7 positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited commercial use. it is likely that similar chlorination techniques used in laboratory synthesis are scaled up for industrial production.

化学反応の分析

Types of Reactions

2,3,6,7-Tetrachlorobiphenylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated biphenylene oxides.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenylenes.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated biphenylene oxides.

Reduction: Less chlorinated biphenylenes.

Substitution: Functionalized biphenylenes with various substituents.

科学的研究の応用

2,3,6,7-Tetrachlorobiphenylene has several scientific research applications:

作用機序

2,3,6,7-Tetrachlorobiphenylene exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of the receptor, which then translocates to the nucleus and influences the expression of various genes involved in xenobiotic metabolism. The activation of AhR can result in toxic effects, including carcinogenesis .

類似化合物との比較

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD): Known for its high toxicity and environmental persistence.

Polychlorinated Biphenyls (PCBs): A group of chlorinated compounds with similar environmental and health concerns.

Uniqueness

2,3,6,7-Tetrachlorobiphenylene is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicity. Its equipotency with 2,3,7,8-Tetrachlorodibenzo-p-dioxin in terms of toxicity makes it a compound of significant concern in environmental and toxicological studies .

生物活性

2,3,6,7-Tetrachlorobiphenylene (TCBP) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have raised significant environmental and health concerns due to their persistence and potential toxicity. This article explores the biological activity of TCBP, focusing on its interactions with biological systems, potential toxicological effects, and implications for human health and ecosystems.

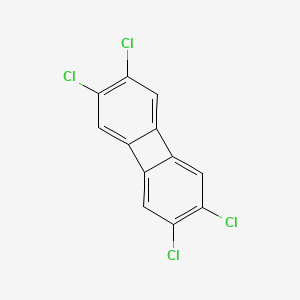

Chemical Structure and Properties

TCBP has a biphenyl structure with four chlorine atoms attached at the 2, 3, 6, and 7 positions. This specific arrangement influences its chemical behavior and biological interactions. The compound is characterized by:

- Chemical Formula : C12H6Cl4

- Molecular Weight : 319.03 g/mol

- Chlorine Substitutions : The positions of chlorine atoms significantly affect the compound's hydrophobicity and reactivity.

Toxicological Effects

Research indicates that TCBP exhibits toxicological properties similar to those of dioxins, which are known for their endocrine-disrupting capabilities. Studies have shown that TCBP can interact with various biomolecules within the body:

- Endocrine Disruption : TCBP has been implicated in disrupting hormonal signaling pathways. Its structural similarity to hormones allows it to bind to hormone receptors, potentially leading to adverse health effects such as reproductive issues and developmental problems in wildlife and humans .

- Carcinogenic Potential : Evidence suggests that TCBP may possess carcinogenic properties. The mechanism of action appears to involve the modulation of gene expression related to cell proliferation and apoptosis .

Interaction with Enzymes

TCBP has been shown to affect cytochrome P-450 enzymes, which are crucial for drug metabolism. These interactions can lead to altered metabolic pathways for various substances, increasing the risk of toxic accumulation in biological systems.

Case Studies

Several studies have investigated the biological effects of TCBP:

- Estrogenic Activity : A study demonstrated that TCBP exhibits estrogenic activity in vitro using MCF-7 breast cancer cells. This activity was mediated through estrogen receptors, suggesting potential implications for breast cancer risk .

- Biomagnification Studies : Research on biomagnification factors (BMF) has indicated that TCBP can accumulate in higher trophic levels of food webs. A study reported BMF values that highlight the compound's persistence in aquatic ecosystems .

- Microbial Degradation : Investigations into the bioremediation potential of TCBP have shown that certain microbial populations can dechlorinate TCBP under anaerobic conditions, suggesting a possible pathway for environmental cleanup .

Table 1: Comparison of Biological Activities Among PCB Congeners

| Compound Name | Estrogenic Activity | Carcinogenic Potential | Cytochrome P-450 Interaction |

|---|---|---|---|

| This compound | Yes | Possible | Yes |

| 2,2',6,6'-Tetrachlorobiphenyl | Yes | Yes | Yes |

| 3,3',4,4'-Tetrachlorobiphenyl | No | Possible | Yes |

特性

IUPAC Name |

2,3,6,7-tetrachlorobiphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCSOSVVVSBRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C3=CC(=C(C=C23)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221133 | |

| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7090-41-7 | |

| Record name | 2,3,6,7-Tetrachlorobiphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。